molecular formula C5H2BrNO2 B12313092 2-Bromo-5-isocyanatofuran

2-Bromo-5-isocyanatofuran

Cat. No.: B12313092
M. Wt: 187.98 g/mol
InChI Key: HJFITGQETMLRMQ-UHFFFAOYSA-N
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Description

2-Bromo-5-isocyanatofuran is an organic compound with the molecular formula C₅H₂BrNO₂. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of both bromine and isocyanate functional groups makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-isocyanatofuran typically involves the bromination of 5-isocyanatofuran. One efficient method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-isocyanatofuran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Solvents: Dichloromethane, tetrahydrofuran, and ethanol.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Urethanes and Ureas: Formed from the reaction of the isocyanate group with alcohols and amines.

    Substituted Furans: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-5-isocyanatofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-isocyanatofuran largely depends on the functional groups present:

    Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, which can inhibit enzyme activity or modify proteins.

    Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-nitrofuran: Similar in structure but contains a nitro group instead of an isocyanate group.

    5-Bromo-2-furoic acid: Contains a carboxylic acid group instead of an isocyanate group.

Uniqueness

2-Bromo-5-isocyanatofuran is unique due to the presence of both bromine and isocyanate functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

Molecular Formula

C5H2BrNO2

Molecular Weight

187.98 g/mol

IUPAC Name

2-bromo-5-isocyanatofuran

InChI

InChI=1S/C5H2BrNO2/c6-4-1-2-5(9-4)7-3-8/h1-2H

InChI Key

HJFITGQETMLRMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)N=C=O

Origin of Product

United States

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